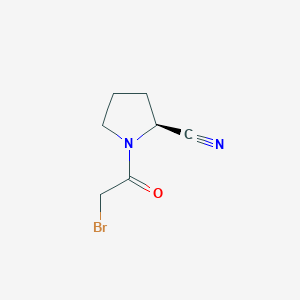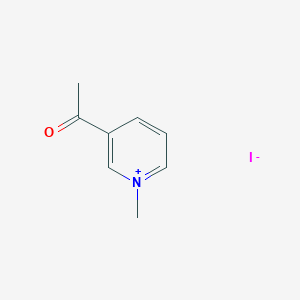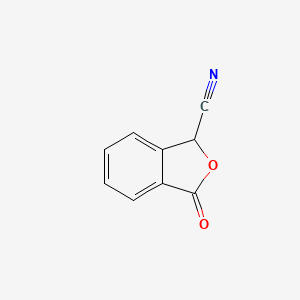
(R)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid
Overview
Description
®-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of an ethoxy group, a hydroxyphenyl group, and a propionic acid moiety. It is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid can be achieved through several methods. One common approach involves the esterification of ®-3-(4-hydroxyphenyl)-propionic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion. Another method involves the direct alkylation of ®-3-(4-hydroxyphenyl)-propionic acid using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-Ethoxy-3-(4-oxo-phenyl)-propionic acid.
Reduction: 2-Ethoxy-3-(4-hydroxy-phenyl)-propanol.
Substitution: 2-Alkoxy-3-(4-hydroxy-phenyl)-propionic acid.
Scientific Research Applications
Chemistry
In synthetic chemistry, ®-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
This compound has potential applications in biological research due to its structural similarity to certain bioactive molecules. It can be used as a precursor in the synthesis of pharmaceuticals and as a probe in biochemical studies.
Medicine
In medicinal chemistry, ®-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of polymers and as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. The ethoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake. The propionic acid moiety can interact with active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
®-3-(4-Hydroxyphenyl)-propionic acid: Lacks the ethoxy group, making it less lipophilic.
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid: The enantiomer of the compound, with potentially different biological activities.
4-Hydroxyphenylacetic acid: Lacks the propionic acid moiety, resulting in different reactivity and applications.
Uniqueness
®-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is unique due to its combination of functional groups and chiral center. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
(2R)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-15-10(11(13)14)7-8-3-5-9(12)6-4-8/h3-6,10,12H,2,7H2,1H3,(H,13,14)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJUDUJLTNVWCH-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H](CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436453 | |
| Record name | (2R)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325793-69-9 | |
| Record name | (2R)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-8-fluoropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1624872.png)

![2-Azetidinecarboxylic acid, 1-[(1S)-1-phenylethyl]-, methyl ester, (2S)-](/img/structure/B1624876.png)


![Amino[4-(methylthio)phenyl]acetonitrile](/img/structure/B1624880.png)







